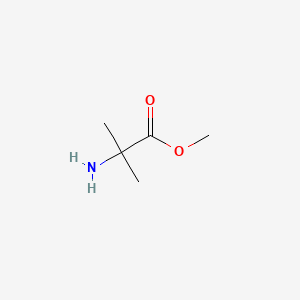
2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods. In
Applications De Recherche Scientifique
Synthesis and Structural Diversity
The compound 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide belongs to the class of pyrazolo [3,4-b]pyridines . These heterocyclic compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo [3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) to date . Researchers have explored the diversity of substituents at positions N1, C3, C4, C5, and C6 in these compounds.
Synthetic Methods
The synthesis of 1H-pyrazolo [3,4-b]pyridines involves various methods. Starting from either a preformed pyrazole or pyridine, chemists have developed strategies to introduce substituents. For instance, the first monosubstituted 1H-pyrazolo [3,4-b]pyridine was synthesized by Ortoleva in 1908 using diphenylhydrazone and pyridine with iodine. Since then, researchers have explored diverse synthetic routes, including the use of 1,3-diketones and other reagents .
a. Antiproliferative Activity: Researchers have investigated the antiproliferative properties of 1H-pyrazolo [3,4-b]pyridines. These compounds exhibit potential as inhibitors of cell growth and proliferation. Further studies are needed to explore specific targets and mechanisms .
b. Functionalized Derivatives: Functionalized 1H-pyrazolo [3,4-b]pyridines have been explored for their interactions with biological targets. Their structural similarity to purines suggests potential applications in areas such as cancer therapy, inflammation, and neurodegenerative diseases .
c. Other Biological Targets: Beyond antiproliferative effects, researchers have investigated the compounds’ interactions with enzymes, receptors, and other biomolecules. These studies aim to uncover novel drug candidates and therapeutic agents .
Propriétés
IUPAC Name |
2-hydrazinyl-N-(4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-4-6-10(7-5-9)16-19(17,18)11-3-2-8-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIOTPYGGAWLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)




![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)



![N-Methyl-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2523746.png)


![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2523750.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)